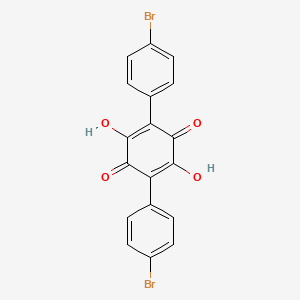
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a quinone core substituted with bromophenyl and hydroxy groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves interactions with various molecular targets and pathways. The compound’s quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromophenyl groups may enhance its binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Shares the bromophenyl groups but differs in the core structure, leading to different chemical and biological properties.
2,5-Bis(4-cyanophenyl)-furan: Another compound with similar substituents but a different core, used in different applications.
Uniqueness
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is unique due to its combination of bromophenyl and hydroxy groups on a quinone core, providing a distinct set of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
28293-17-6 |
|---|---|
Formule moléculaire |
C18H10Br2O4 |
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
2,5-bis(4-bromophenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O4/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,21,24H |
Clé InChI |
BCQTUZLLEOJZLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



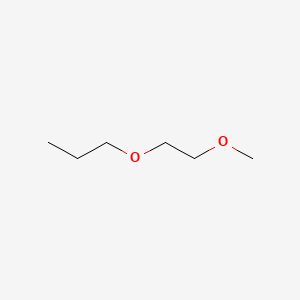
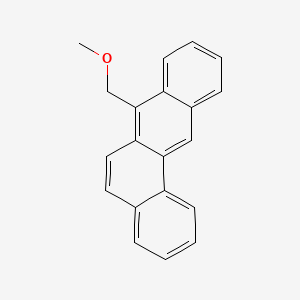
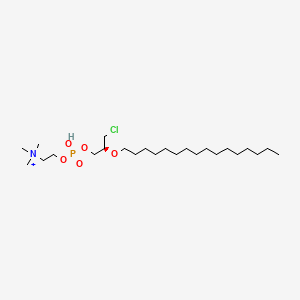
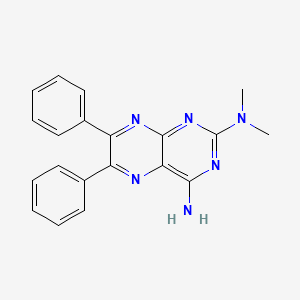

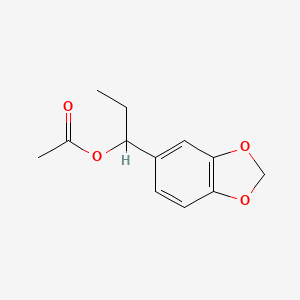
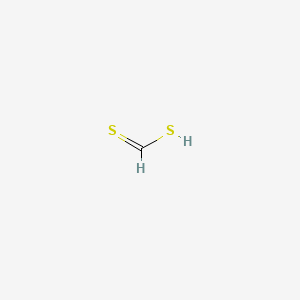
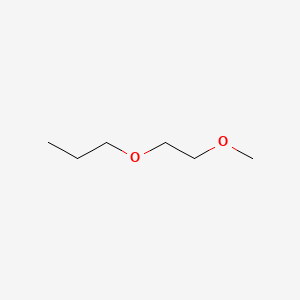
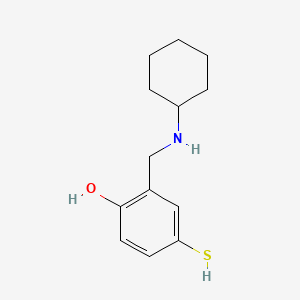
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
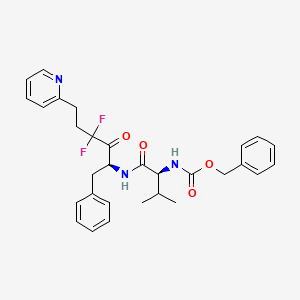
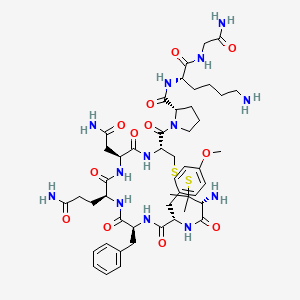
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
